REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][NH:7][C:8]([NH:10][C:11]1[CH:12]=[CH:13][C:14]2[N:20]([CH3:21])[C:19](=[O:22])[CH2:18][N:17]=[C:16]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=3[F:29])[C:15]=2[C:30]=1[Cl:31])=[O:9])(=O)C.C[O-].[Na+].C(O)(=O)C>CO>[Cl:31][C:30]1[C:15]2[C:16]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=3[F:29])=[N:17][CH2:18][C:19](=[O:22])[N:20]([CH3:21])[C:14]=2[CH:13]=[CH:12][C:11]=1[NH:10][C:8]([NH:7][CH2:6][CH2:5][OH:4])=[O:9] |f:1.2|
|
Name
|
2-[3-[6-chloro-5-(o-fluorphenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl]ureido]ethyl acetate
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCNC(=O)NC=1C=CC2=C(C(=NCC(N2C)=O)C2=C(C=CC=C2)F)C1Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methylate
|
Quantity
|
830 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue is treated with methylene chloride/10% sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution is extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic solution is dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified on a 30 g silica gel column with ethyl acetate/methanol (10:1) as the eluting agent
|
Type
|
CUSTOM
|
Details
|
crystallised from ethanol/ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC2=C1C(=NCC(N2C)=O)C2=C(C=CC=C2)F)NC(=O)NCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |